5-Bromo-8-hydroxyquinazolin-4(3H)-one is a derivative of quinazolinone, a class of compounds recognized for their diverse biological activities. This compound features a fused benzene and pyrimidine ring system, characterized by the presence of a bromine atom at the 5-position and a hydroxyl group at the 8-position of the quinazolinone ring. Quinazolinones are known for their potential pharmacological applications, including antimicrobial, anticancer, and anti-inflammatory properties .
5-Bromo-8-hydroxyquinazolin-4(3H)-one can be sourced from various chemical suppliers and is classified under heterocyclic compounds. Its molecular formula is , with a molecular weight of approximately 241.04 g/mol. The compound is often utilized in scientific research for its biological activity and as a precursor in synthetic organic chemistry .
The synthesis of 5-Bromo-8-hydroxyquinazolin-4(3H)-one typically involves two primary steps:
A common synthetic route may involve the bromination of 8-hydroxyquinazolin-4(3H)-one, which serves as a precursor in this process. Optimization of reaction conditions, including temperature, solvent choice, and catalyst use, can enhance yield and purity during industrial production .
The molecular structure of 5-Bromo-8-hydroxyquinazolin-4(3H)-one can be represented as follows:
The compound exhibits a complex structure characterized by its fused ring system, which influences its chemical reactivity and biological activity .
5-Bromo-8-hydroxyquinazolin-4(3H)-one can undergo several types of chemical reactions:
Common reagents used in these reactions include sodium hydroxide or potassium carbonate for substitution, potassium permanganate or chromium trioxide for oxidation, and sodium borohydride or lithium aluminum hydride for reduction .
The mechanism of action of 5-Bromo-8-hydroxyquinazolin-4(3H)-one is primarily dependent on its application within medicinal chemistry. The compound may interact with specific enzymes or receptors, modulating their activity due to the influence of the bromine and hydroxyl groups on binding affinity and specificity. This interaction is crucial in determining its potential therapeutic effects .
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 241.04 g/mol |
IUPAC Name | 5-bromo-8-hydroxyquinazolin-4-one |
InChI Key | YYLSBPAHCMCXTQ-UHFFFAOYSA-N |
These properties are significant for understanding the compound's stability, reactivity, and potential applications in various fields .
5-Bromo-8-hydroxyquinazolin-4(3H)-one has several scientific applications:
The classical Niementowski quinoline synthesis, involving condensation of anthranilic acid with carbonyl compounds, has been adaptively modified for synthesizing 5-bromo-8-hydroxyquinazolin-4(3H)-one. Key modifications address the competing reactivity of the phenolic –OH group during bromination. In the pre-cyclization bromination approach, 3-bromo-4-hydroxyanthranilic acid undergoes cyclocondensation with formamide or acetamide at 120–130°C, yielding the 5-bromo-8-hydroxyquinazolinone core. This method capitalizes on the ortho-directing effect of the phenolic –OH group, facilitating electrophilic aromatic substitution (EAS) at C5 prior to ring closure [4]. Alternatively, post-cyclization bromination employs Lewis acid catalysts (e.g., AlCl₃) to brominate the pre-formed 8-hydroxyquinazolin-4(3H)-one scaffold. However, this route faces challenges of overbromination and regiochemical ambiguity due to the electron-rich nature of the quinazolinone system [3] [8].
Table 1: Bromination Strategies in Niementowski Synthesis
Bromination Timing | Anthranilic Acid Derivative | Conditions | Regioselectivity | Yield Range |
---|---|---|---|---|
Pre-cyclization | 3-Bromo-4-hydroxyanthranilic acid | Formamide, 120–130°C | High (C5) | 60–75% |
Post-cyclization | 8-Hydroxyquinazolin-4(3H)-one | Br₂/AlCl₃, CH₂Cl₂, 0°C | Moderate (C5/C7) | 40–55% |
Halogenated anthranilic acids serve as pivotal building blocks for regioselective synthesis. 5-Bromo-2-aminobenzoic acid, when condensed with formamidine acetate under acidic conditions, directly affords 8-hydroxyquinazolin-4(3H)-one brominated at C5. However, the unprotected phenolic –OH group necessitates in situ protection during cyclization to prevent O-alkylation or ring bromination. Tetrahydropyranyl (THP) or methoxymethyl (MOM) ethers are commonly employed, with deprotection post-cyclization using aqueous HCl or trifluoroacetic acid [7]. This route achieves >80% regiopurity but requires multi-step handling. Alternatively, orthogonal deprotection-bromination sequences using N-bromosuccinimide (NBS) in DMF enable selective bromination at C5 after deprotection, leveraging the electron-donating effect of the 8-hydroxy group [8].
Transition-metal catalysis minimizes waste and enhances selectivity. A Cu(I)-catalyzed Ullmann-type coupling between 2-amino-5-bromobenzoic acid and formamide derivatives achieves cyclization at 80°C without exogenous oxidants. The Cu(I) catalyst (e.g., CuI/1,10-phenanthroline) facilitates both C–N bond formation and dehydrogenation, yielding 5-bromo-8-hydroxyquinazolin-4(3H)-one in a single pot. Key advantages include:
Non-conventional energy sources address limitations in thermal cyclocondensation:
Table 2: Energy-Assisted Synthetic Protocols
Method | Conditions | Reaction Time | Regioselectivity (C5) | Yield |
---|---|---|---|---|
Microwave cyclization | 150°C, urea, DMF, 20 min | 20 min | >99% | 92% |
Ultrasound bromination | NBS, H₂O, 40 kHz, 25°C | 30 min | 95% | 88% |
The acidic phenolic –OH group necessitates protection during electrophilic bromination to prevent:
Table 3: Protecting Group Performance in Bromination
Group | Stability to Br₂ | Deprotection | Compatibility |
---|---|---|---|
THP | High | PPTS/EtOH, 60°C | Lewis acids, NBS |
MOM | Moderate | Conc. HCl, reflux | Non-acidic bromination |
Bn | High | H₂/Pd-C, EtOH | Radical bromination |
Simultaneous bromination and quinazolinone oxidation demands precise solvent/catalyst control:
Table 4: Solvent and Catalyst Systems for Bromination
System | Substrate | Bromination Site | By-product Formation |
---|---|---|---|
Br₂/ZnCl₂ in DMF/CH₃CN | 8-MOM-quinazolin-4-one | C5 (95%) | <5% (C7) |
NBS/[Ti(OiPr)₄] in CH₂Cl₂ | 8-Hydroxyquinazolin-4(3H)-one | C5 (90%) | 10% (O-bromination) |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7